molecular formula C19H20N6O3 B11430307 5-amino-N-(4-methoxybenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-methoxybenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11430307
M. Wt: 380.4 g/mol
InChI Key: PBRNEKMLZHHGHQ-UHFFFAOYSA-N
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Description

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the triazole ring.

    Attachment of the Methoxyphenyl and Phenylcarbamoyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide

Uniqueness

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its triazole ring, combined with the amino, methoxyphenyl, and phenylcarbamoyl groups, makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20N6O3/c1-28-15-9-7-13(8-10-15)11-21-19(27)17-18(20)25(24-23-17)12-16(26)22-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)

InChI Key

PBRNEKMLZHHGHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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